

Application Notes and Protocols: PROTAC Her3-Binding Moiety 1 in Cancer Cell Lines

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Compound of Interest

Compound Name: PROTAC Her3-binding moiety 1

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Introduction

The Human Epidermal Growth Factor Receptor 3 (HER3, also known as ErbB3) is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1] While HER3 possesses weak intrinsic kinase activity, it plays a crucial role in cancer progression through heterodimerization with other HER family members, particularly HER2, and activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways.[1]

Overexpression of HER3 is associated with tumorigenesis and resistance to targeted therapies in various cancers, including breast, lung, and ovarian cancers, making it an attractive target for therapeutic intervention.

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to induce the degradation of specific proteins.[2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the POI by the proteasome.[2]

"**PROTAC Her3-binding moiety 1**" is a ligand designed for incorporation into a PROTAC to target the HER3 receptor. When incorporated into a PROTAC, such as the representative molecule PROTAC Her3 Degradier-8, this moiety enables the selective degradation of HER3 in cancer cells. These application notes provide an overview of the use of a HER3-targeting

PROTAC incorporating this moiety in cancer cell lines, including protocols for assessing its efficacy.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for a HER3-targeting PROTAC, herein referred to as Her3-PROTAC-1, in relevant cancer cell lines. These values are for illustrative purposes to guide researchers in data presentation.

Table 1: In Vitro HER3 Degradation Efficacy of Her3-PROTAC-1

Cell Line	Cancer Type	DC50 (nM)	Dmax (%)	Time (h)
PC9-GR4	Non-Small Cell Lung Cancer	50	>90	8
OVCAR8	Ovarian Cancer	75	>85	8
MCF7	Breast Cancer	100	>80	12
SK-BR-3	Breast Cancer	60	>90	8

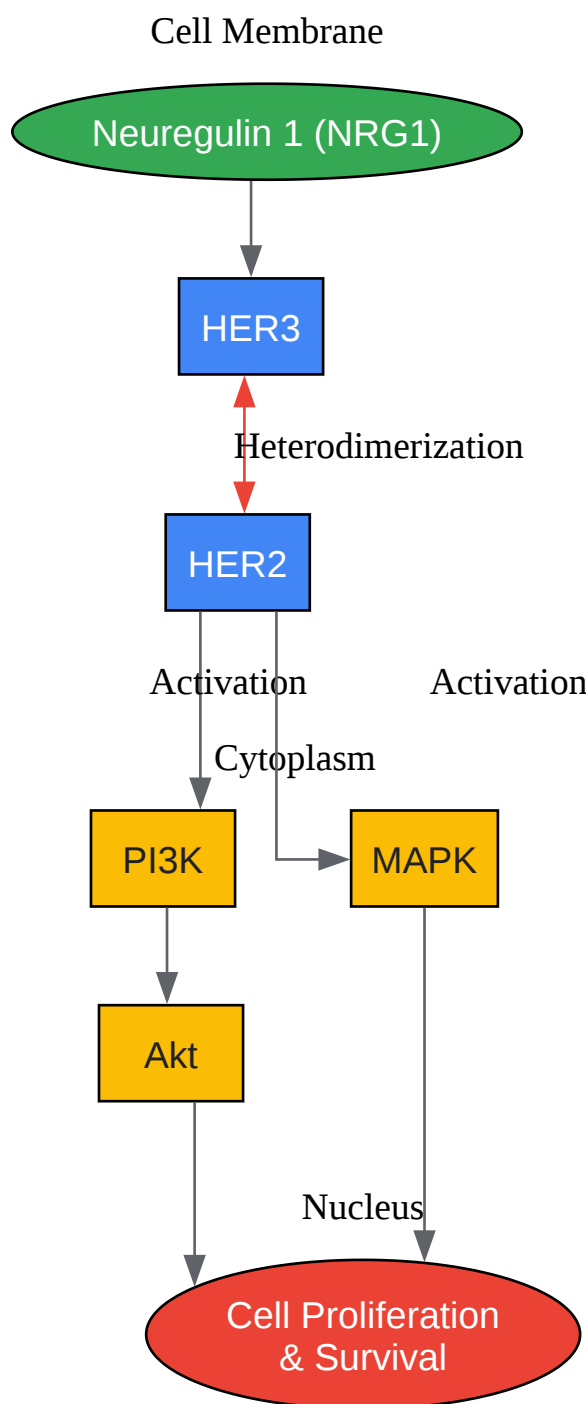
- DC50 (Half-maximal Degradation Concentration): The concentration of the PROTAC at which 50% of the target protein is degraded.
- Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved.

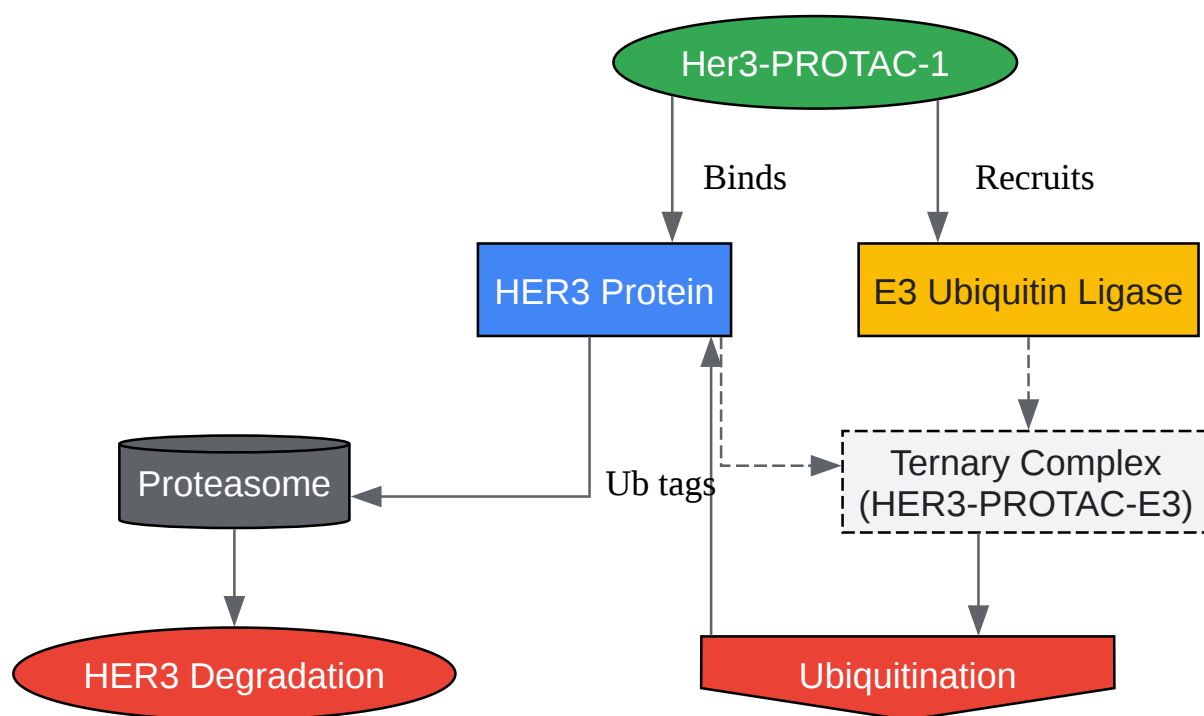
Table 2: Anti-proliferative Activity of Her3-PROTAC-1

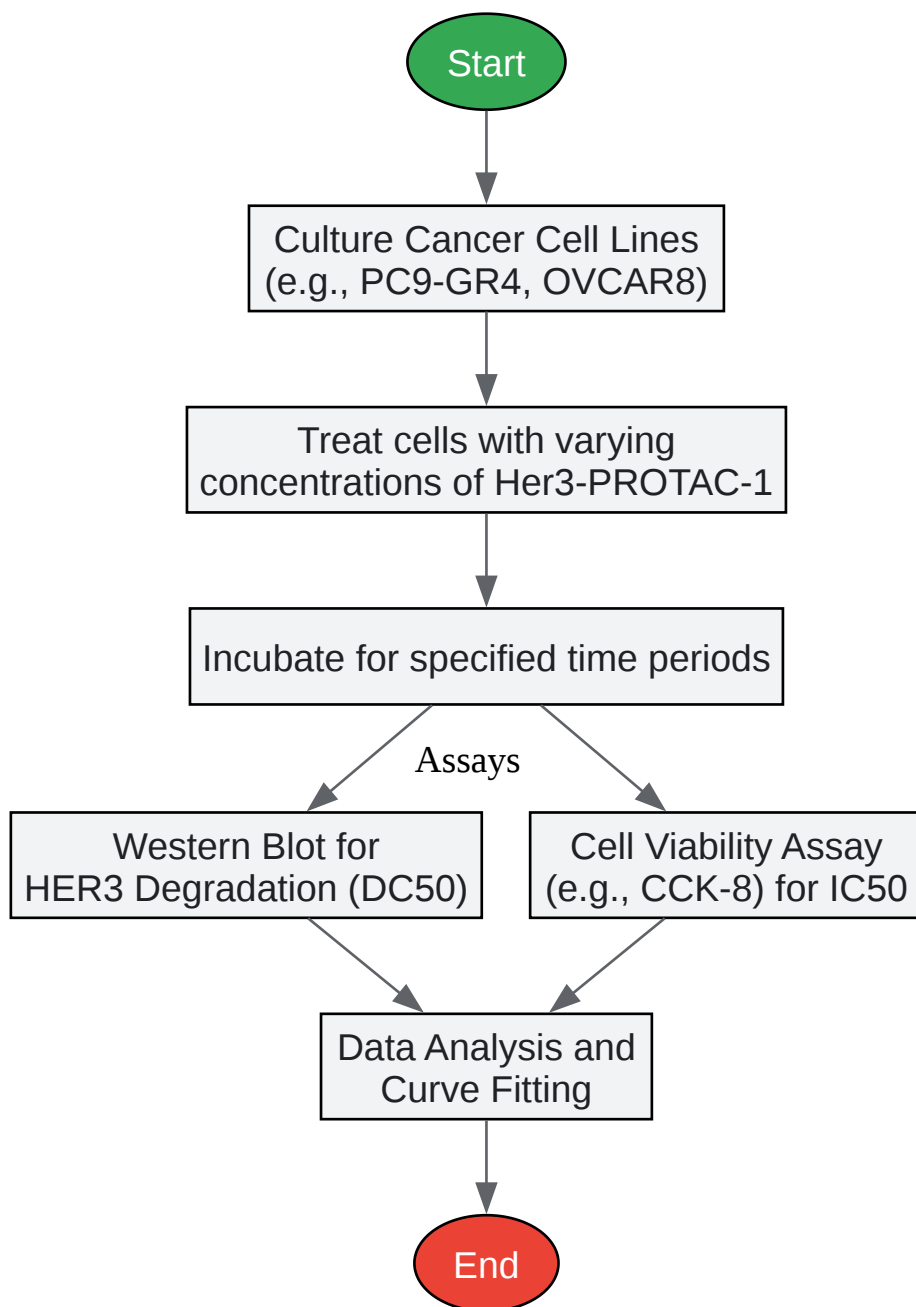
Cell Line	Cancer Type	IC50 (nM)	Time (h)
PC9-GR4	Non-Small Cell Lung Cancer	150	72
OVCAR8	Ovarian Cancer	200	72
MCF7	Breast Cancer	250	72
SK-BR-3	Breast Cancer	180	72

- IC50 (Half-maximal Inhibitory Concentration): The concentration of the PROTAC that inhibits cell growth by 50%.

Mandatory Visualizations







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References

- 1. WO2017117473A1 - Bifunctional molescules for her3 degradation and methods of use - Google Patents [patents.google.com]
- 2. PROteolysis TARgeting Chimeras (PROTACs) as emerging anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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